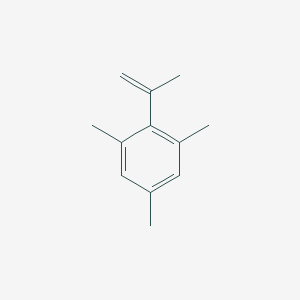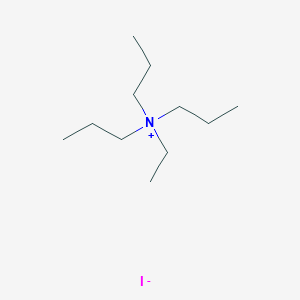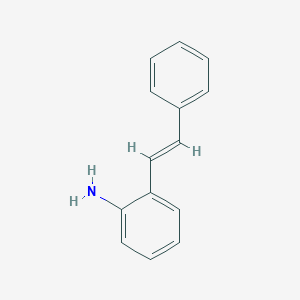
Tin, isotope of mass 113
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin, isotope of mass 113, is a stable and non-radioactive isotope of tin. It is a rare isotope, accounting for only 0.9% of all natural tin. Tin-113 has unique properties that make it useful for scientific research applications.
Aplicaciones Científicas De Investigación
Tin-113 has a wide range of scientific research applications. It is commonly used as a tracer in environmental studies, such as tracking the movement of pollutants in soil and water. It is also used in biomedical research to study the behavior of cells and tissues. Tin-113 can be incorporated into molecules and used to label proteins, DNA, and other biomolecules. This allows researchers to track the movement of these molecules in living cells and tissues.
Mecanismo De Acción
Tin-113 is a stable isotope and does not undergo radioactive decay. Therefore, it does not produce ionizing radiation and does not pose a risk to human health. The mechanism of action of tin-113 is based on its chemical properties. It can form stable bonds with other atoms and molecules, which allows it to be incorporated into various compounds and used as a tracer.
Efectos Bioquímicos Y Fisiológicos
Tin-113 has no known biochemical or physiological effects on living organisms. It is a stable isotope and does not produce ionizing radiation. Therefore, it does not cause any damage to cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tin-113 has several advantages for lab experiments. It is a stable and non-radioactive isotope, which makes it safe to handle and use. It can be incorporated into various molecules and used as a tracer to study the behavior of cells and tissues. However, there are also some limitations to using tin-113. It is a rare isotope and can be expensive to produce. It also has a relatively short half-life, which limits its use in long-term studies.
Direcciones Futuras
There are several future directions for research using tin-113. One area of research is the development of new labeling techniques for biomolecules. Tin-113 can be used to label proteins, DNA, and other biomolecules, but there is still room for improvement in these techniques. Another area of research is the use of tin-113 in environmental studies. It can be used to track the movement of pollutants in soil and water, but there is still much to learn about the behavior of these pollutants in the environment. Finally, tin-113 could be used in the development of new diagnostic and therapeutic agents for use in medicine. Its unique properties make it a promising candidate for use in these applications.
Conclusion:
Tin-113 is a stable and non-radioactive isotope of tin that has unique properties that make it useful for scientific research applications. It can be used as a tracer in environmental studies, as well as in biomedical research to study the behavior of cells and tissues. Tin-113 has no known biochemical or physiological effects on living organisms and is safe to handle and use. However, it is a rare isotope and can be expensive to produce. There are several future directions for research using tin-113, including the development of new labeling techniques for biomolecules, the use of tin-113 in environmental studies, and the development of new diagnostic and therapeutic agents for use in medicine.
Métodos De Síntesis
Tin-113 can be produced by irradiating natural tin with neutrons in a nuclear reactor. The resulting tin-113 is separated from the other isotopes of tin using various chemical separation techniques. The final product is a highly purified form of tin-113 that can be used for scientific research.
Propiedades
Número CAS |
13966-06-8 |
|---|---|
Nombre del producto |
Tin, isotope of mass 113 |
Fórmula molecular |
Sn |
Peso molecular |
112.90518 g/mol |
Nombre IUPAC |
tin-113 |
InChI |
InChI=1S/Sn/i1-6 |
Clave InChI |
ATJFFYVFTNAWJD-VENIDDJXSA-N |
SMILES isomérico |
[113Sn] |
SMILES |
[Sn] |
SMILES canónico |
[Sn] |
Sinónimos |
113Sn radioisotope Sn-113 radioisotope Tin-113 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



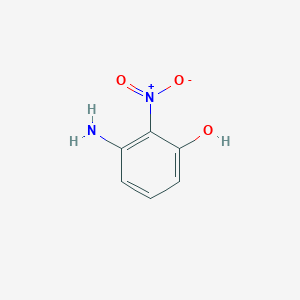
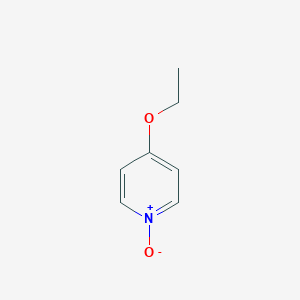
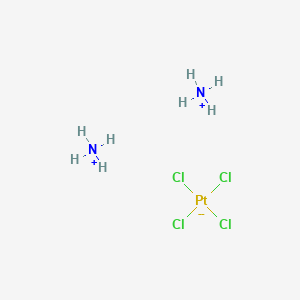
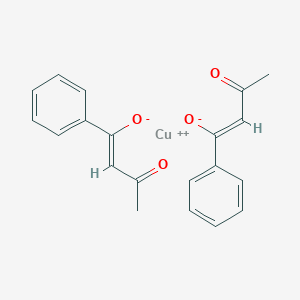
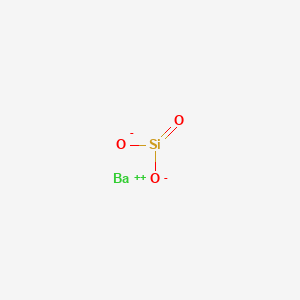
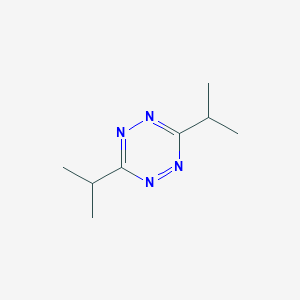
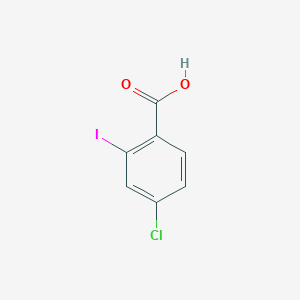
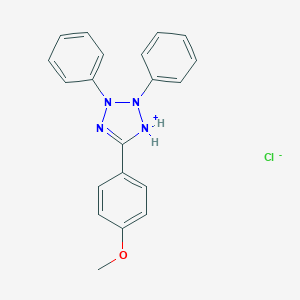
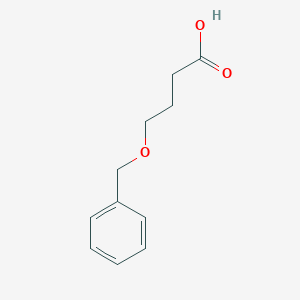
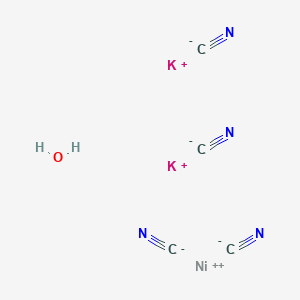
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)
